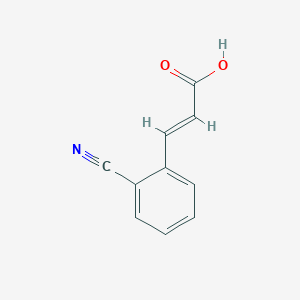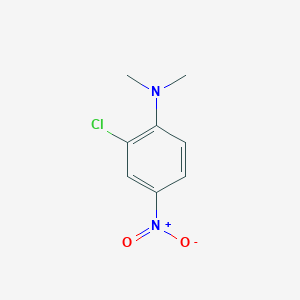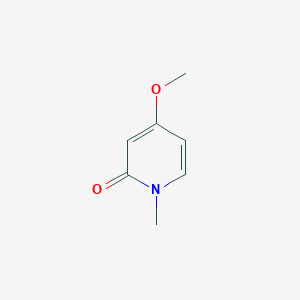
1-(4-Chlorophenyl)cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)cyclopentanecarboxamide (commonly referred to as 4-CPCC) is an organic compound with a molecular formula of C11H12ClNO2. It is a colorless solid that is soluble in water and ethanol. 4-CPCC is a cyclic amide and is used in scientific research as a tool to investigate the roles of cyclic amide compounds in various biochemical processes.
Scientific Research Applications
Pharmacology
In pharmacology, 1-(4-Chlorophenyl)cyclopentanecarboxamide is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure can be modified to produce analogs that may interact with biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents. The compound’s chlorophenyl group, in particular, is a common moiety in many drugs and could be crucial in enhancing binding affinity or specificity .
Material Science
Within material science, this compound’s robust aromatic and amide groups make it a candidate for creating novel polymeric materials. These materials could exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications. Research may focus on incorporating 1-(4-Chlorophenyl)cyclopentanecarboxamide into polymers to improve their properties for use in industries like aerospace or electronics .
Chemical Synthesis
1-(4-Chlorophenyl)cyclopentanecarboxamide: serves as a building block in organic synthesis. Its reactive amide group can undergo various chemical transformations, enabling the creation of complex molecules. This versatility is valuable in synthesizing new compounds with potential applications in medicinal chemistry and agrochemicals .
Biochemistry
In biochemistry, the compound can be used to study protein-ligand interactions. The chlorophenyl group might mimic portions of natural substrates or inhibitors, allowing researchers to probe the active sites of enzymes or other proteins. This can lead to a better understanding of biochemical pathways and the design of more effective inhibitors or activators .
Medical Research
Medical research may utilize 1-(4-Chlorophenyl)cyclopentanecarboxamide in the development of diagnostic tools. For instance, it could be tagged with a radioactive isotope or fluorescent group to act as a probe in imaging studies, helping to visualize biological processes or disease states in vivo .
Industrial Applications
Though primarily used in research and development, there could be industrial applications for 1-(4-Chlorophenyl)cyclopentanecarboxamide as well. It might be used in the manufacture of specialty chemicals or as an intermediate in the production of materials with unique properties required for specific industrial processes .
properties
IUPAC Name |
1-(4-chlorophenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFVJAGKRQIORD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524845 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84833-61-4 |
Source


|
| Record name | 1-(4-Chlorophenyl)cyclopentane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30524845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)




